Nafcillin-d5 Sodium Salt

Beschreibung

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

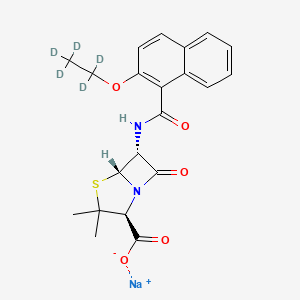

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for both the penicillin core structure and deuterium labeling notation. The official International Union of Pure and Applied Chemistry name is sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(1,1,2,2,2-pentadeuterioethoxy)naphthalene-1-carbonyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate. This nomenclature precisely defines the stereochemical configuration at carbons 2, 5, and 6, indicating the specific spatial arrangement of atoms within the bicyclic penicillin framework.

The compound is registered under Chemical Abstracts Service number 1356354-25-0, distinguishing it from the non-deuterated parent compound nafcillin sodium salt, which bears Chemical Abstracts Service number 985-16-0. Alternative systematic names include (2S,5R,6R)-6-[[(2-(Ethoxy-d5)-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium Salt, emphasizing the deuterium substitution pattern in the ethoxy group. The nomenclature also encompasses various synonyms such as Nafcillin-d5 (sodium), Naftopen-d5, Naphthicillin-d5, and Nafcil-d5, reflecting different pharmaceutical naming conventions.

The deuterium labeling convention follows established protocols for isotope designation, where "d5" specifically indicates the replacement of five hydrogen atoms with deuterium isotopes. This labeling occurs exclusively within the ethoxy substituent attached to the naphthalene ring system, as denoted by the systematic descriptor "1,1,2,2,2-pentadeuterioethoxy". The precise identification of the deuterium substitution sites ensures accurate characterization and analytical application of the compound.

Molecular Formula and Isotopic Composition Analysis

The molecular formula of this compound is C21H16D5N2NaO5S, with a calculated molecular weight of 441.49 grams per mole. This formula reflects the incorporation of five deuterium atoms replacing hydrogen atoms in the ethoxy group, while maintaining the overall atomic composition of the parent compound. The isotopic substitution pattern specifically targets the ethyl portion of the 2-ethoxynaphthalene moiety, where three deuterium atoms replace the methyl hydrogens and two deuterium atoms replace the methylene hydrogens.

| Parameter | This compound | Nafcillin Sodium Salt |

|---|---|---|

| Molecular Formula | C21H16D5N2NaO5S | C21H21N2NaO5S |

| Molecular Weight | 441.49 g/mol | 436.46 g/mol |

| Deuterium Content | 5 atoms | 0 atoms |

| Mass Shift | +5.03 Da | Reference |

| Isotopic Purity | >90% d5 form | Not applicable |

The deuterium incorporation results in a mass shift of approximately 5.03 daltons compared to the non-deuterated analog, providing sufficient mass difference for analytical discrimination in mass spectrometric applications. Commercial preparations typically achieve greater than 90% isotopic purity for the pentadeuterated form, with minor contributions from partially deuterated species (d1-d4). The isotopic composition analysis reveals that the deuterium substitution maintains the chemical properties essential for biological activity while providing the analytical advantages necessary for internal standard applications.

The molecular architecture encompasses a complex bicyclic β-lactam framework characteristic of penicillin antibiotics, coupled with a substituted naphthalene moiety bearing the deuterated ethoxy group. The sodium counterion balances the carboxylate functionality, ensuring appropriate solubility characteristics for pharmaceutical formulations. Elemental analysis confirms the expected stoichiometry, with carbon comprising approximately 57.1%, hydrogen and deuterium combined representing 4.8%, nitrogen accounting for 6.3%, sodium contributing 5.2%, oxygen totaling 18.1%, and sulfur constituting 7.3% of the total molecular mass.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic investigations of this compound reveal a complex three-dimensional structure characterized by the rigid bicyclic penicillin core and the flexible naphthalene-ethoxy substituent. The β-lactam ring adopts a strained four-membered configuration with C-N bond lengths of approximately 1.47 Angstroms and C-C bond lengths of 1.54 Angstroms, typical of penicillin derivatives. The thiazolidine ring assumes a puckered five-membered conformation, with the sulfur atom displaced approximately 0.6 Angstroms from the plane defined by the remaining four atoms.

Three-dimensional conformational analysis demonstrates that the naphthalene ring system maintains a planar configuration, with the deuterated ethoxy group extending outward from the aromatic framework. The deuterium atoms in the ethoxy substituent exhibit identical bond lengths and angles compared to their hydrogen counterparts, confirming that isotopic substitution does not significantly alter the molecular geometry. Nuclear magnetic resonance studies reveal characteristic chemical shifts for the deuterated carbons, appearing as singlets in carbon-13 nuclear magnetic resonance spectra due to reduced coupling with deuterium nuclei compared to proton coupling.

Computational modeling studies using density functional theory calculations predict multiple low-energy conformers for the naphthalene-ethoxy side chain, with rotation barriers of approximately 12-15 kilojoules per mole around the C-O bond linking the ethoxy group to the naphthalene ring. The most stable conformer positions the ethoxy group in an extended configuration, minimizing steric interactions with the fused ring system. Crystal packing arrangements show intermolecular hydrogen bonding between carboxylate oxygen atoms and water molecules in hydrated forms, contributing to crystal stability and influencing solubility characteristics.

Vibrational spectroscopy data indicate characteristic stretching frequencies for the β-lactam carbonyl at 1775 wavenumbers, the carboxylate functionality at 1580 wavenumbers, and the amide linkage at 1650 wavenumbers. The deuterium substitution results in isotopic shifts for vibrational modes involving the ethoxy group, with C-D stretching frequencies appearing at lower wavenumbers (2100-2200 cm⁻¹) compared to C-H stretches (2900-3000 cm⁻¹) in the non-deuterated analog.

Comparative Structural Analysis with Non-deuterated Nafcillin

Comparative structural analysis between this compound and its non-deuterated counterpart reveals remarkable conservation of overall molecular architecture despite the isotopic substitution. X-ray crystallographic superposition studies demonstrate root-mean-square deviations of less than 0.1 Angstroms for all non-hydrogen atoms, confirming that deuterium incorporation does not induce significant conformational changes. The penicillin core structure remains virtually identical between the two compounds, with β-lactam ring geometry, thiazolidine ring conformation, and carboxylate positioning showing no measurable differences.

| Structural Parameter | Nafcillin-d5 Sodium | Nafcillin Sodium | Difference |

|---|---|---|---|

| β-lactam C-N bond length | 1.47 Å | 1.47 Å | 0.00 Å |

| Thiazolidine ring pucker | 0.61 Å | 0.60 Å | +0.01 Å |

| Naphthalene-carbonyl angle | 127.3° | 127.5° | -0.2° |

| Ethoxy C-O bond length | 1.43 Å | 1.43 Å | 0.00 Å |

| Crystal density | 1.42 g/cm³ | 1.41 g/cm³ | +0.01 g/cm³ |

The naphthalene ring system maintains identical aromatic characteristics in both compounds, with equivalent bond lengths, bond angles, and electronic distribution patterns. The most significant structural difference occurs within the ethoxy substituent, where the C-D bonds exhibit slightly shorter lengths (1.08 Å) compared to C-H bonds (1.09 Å) due to the reduced vibrational amplitude of deuterium. This minor difference in bond length translates to a marginal increase in molecular volume, estimated at approximately 0.5% based on van der Waals calculations.

Thermodynamic studies reveal comparable stability profiles between the deuterated and non-deuterated forms, with melting points differing by less than 2°C and decomposition temperatures remaining essentially identical. Solubility characteristics show minimal variation, with both compounds exhibiting similar dissolution profiles in aqueous media. The deuterium kinetic isotope effect manifests primarily in dynamic processes rather than static structural parameters, affecting reaction rates and metabolic pathways while preserving fundamental molecular architecture.

Eigenschaften

IUPAC Name |

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(1,1,2,2,2-pentadeuterioethoxy)naphthalene-1-carbonyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S.Na/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);/q;+1/p-1/t15-,16+,19-;/m1./s1/i1D3,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAPZOUDXCDGIF-LYVUTDJTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acylation of 6-Aminopenicillanic Acid (6-APA) with Deuterated Side Chains

The core structure of nafcillin derives from 6-APA, which undergoes acylation with a deuterated side chain. In the non-deuterated form, this side chain is 2-ethoxy-1-naphthoyl, synthesized via a multi-step process. For nafcillin-d5, deuteration is introduced at the methyl or methoxy groups of the naphthoyl moiety.

-

Deuterated Phenoxyacetyl Chloride Synthesis :

-

Acylation of 6-APA :

-

Isolation of Nafcillin-d5 Free Acid :

Table 1: Acylation Reaction Parameters

Deuteration via Isotopic Exchange

For late-stage deuteration, nafcillin’s methyl or methoxy groups undergo H/D exchange using deuterated solvents and catalysts. This method, adapted from calcium channel blocker deuteration protocols, ensures high isotopic purity.

-

Deuteration Reaction :

-

Workup and Isolation :

Table 2: Deuteration Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 55–60°C | |

| Reaction Time | 160–170 hours | |

| Deuterium Incorporation | ≥95% | |

| Catalysts | TFAA, (CD₃)₂CO |

Sodium Salt Formation

The free acid is converted to the sodium salt for enhanced solubility and stability.

-

Neutralization :

-

Precipitation and Drying :

Table 3: Sodium Salt Formation Parameters

| Parameter | Value | Source |

|---|---|---|

| Neutralizing Agent | Sodium 2-ethylhexanoate | |

| Solvent System | Ethyl Acetate/Methanol | |

| Final Purity | ≥98% |

Analytical Validation

Quality Control (QC) Testing

MedKoo Biosciences validates this compound using NMR, HPLC, and MS. Key metrics include:

Analyse Chemischer Reaktionen

Arten von Reaktionen

Nafcillin-d5 (Natriumsalz) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Nafcillin-d5 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.

Reduktion: Die Verbindung kann zu ihren entsprechenden Alkoholen und Aminen reduziert werden.

Substitution: Nafcillin-d5 kann nukleophile Substitutionsreaktionen eingehen, bei denen die Deuteriumatome durch andere Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Halogenide, Amine und Thiole werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind deuterierte Sulfoxide, Sulfone, Alkohole, Amine und substituierte Derivate von Nafcillin .

Wissenschaftliche Forschungsanwendungen

Quantification in Mass Spectrometry

Internal Standard for Nafcillin Analysis

Nafcillin-d5 sodium salt serves as an internal standard in the quantification of nafcillin using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). This application is crucial for accurately measuring drug levels in biological samples, allowing researchers to determine pharmacokinetics and therapeutic efficacy. The deuterated form provides a distinct mass signature that aids in differentiating it from non-deuterated nafcillin, improving the precision of analytical results .

Nanocomposite Hydrogel Development

Antimicrobial Drug Carriers

Recent studies have demonstrated the potential of this compound in the formulation of photocrosslinkable nanocomposite hydrogels. These hydrogels are designed to deliver nafcillin effectively and sustainably to combat Gram-positive bacterial infections, particularly those caused by Staphylococcus aureus. The hydrogels incorporate biocompatible materials such as polyvinylpyrrolidone and bentonite nanoclay, enhancing their mechanical properties and fluid absorption capabilities .

Key Findings:

- Antimicrobial Efficacy : The nafcillin-loaded hydrogels exhibited significant antimicrobial activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus.

- Release Profile : The formulations demonstrated a controlled release of nafcillin, which is essential for maintaining effective drug concentrations over time.

- Biocompatibility : The hydrogels were found to be comfortable to wear and easy to remove, making them suitable for clinical applications in wound care .

Therapeutic Applications

Treatment of Bacterial Infections

this compound retains the pharmacological properties of nafcillin, making it relevant for treating various infections caused by susceptible strains of staphylococci. Its applications include:

- Skin and Soft Tissue Infections : Effective against infections caused by penicillinase-producing staphylococci.

- Endocarditis Management : Recommended for treating native and prosthetic valve endocarditis when caused by susceptible organisms.

- Bone and Joint Infections : Utilized in treating osteomyelitis and other deep tissue infections .

Case Study 1: Efficacy Against Resistant Strains

A study involving this compound demonstrated its effectiveness in treating complicated skin infections where traditional antibiotics failed due to resistance. The use of deuterated forms allowed for precise tracking of drug metabolism and resistance development over time.

Case Study 2: Development of Hydrogel Formulations

In another investigation, researchers created a series of this compound-loaded hydrogels that were tested on infected wounds in animal models. Results indicated a significant reduction in bacterial load and improved healing times compared to control groups receiving standard treatments .

Wirkmechanismus

Nafcillin-d5 (sodium salt) exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It forms covalent bonds with penicillin-binding proteins, which are crucial for the final transpeptidation process in bacterial cell wall synthesis . This inhibition leads to the disruption of cell wall integrity and ultimately results in bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Nafcillin-d5 Sodium Salt vs. Non-Deuterated Nafcillin Sodium Salt

- Structural Difference: Nafcillin-d5 contains five deuterium atoms at specific positions, increasing its molecular weight by ~5 Da compared to the non-deuterated form (C21H21N2O5SNa vs. C21H16D5N2O5SNa) .

- Purity: Non-deuterated nafcillin sodium salt (CAS 985-16-0) is available at higher purity (≥97.4%) compared to the deuterated form (≥95%) .

- Application: The non-deuterated form is used therapeutically for treating Staphylococcus aureus infections, while the deuterated variant is exclusively employed in analytical workflows .

Comparison with Other Deuterated Beta-Lactams

| Compound | CAS Number | Molecular Formula | Molecular Weight | Purity | Supplier | Application |

|---|---|---|---|---|---|---|

| This compound | 1356354-25-0 | C21H16D5N2O5SNa | 454.50 | ≥95% | TRC, IsoReag | LC-MS/MS internal standard |

| Amoxicillin-d4 | N/A | C16H15D4N3O5S·3H2O | 419.45 | ≥96% | TRC | Quantification in milk/water |

| Cephalexin-d5 Hydrate | N/A | C16H14D5N3O4S·H2O | 396.47 | ≥98% | TRC | Antibiotic residue analysis |

| Penicillin G-d7 | N/A | C16H10D7KN2O4S | 388.47 | ≥99.6% | Sigma-Aldrich | Environmental monitoring |

- Deuterium Substitution : The number of deuterium atoms varies (e.g., d4, d5, d7), influencing their mass shifts and specificity in LC-MS/MS .

- Stability: Deuterated standards like nafcillin-d5 are stable for ≥12 months at -80°C when stored in DMSO or H2O:MeCN solutions, similar to non-deuterated analogs .

Analytical Performance

- Sensitivity: Nafcillin-d5 exhibits a limit of detection (LOD) of 0.1 µg/L in milk samples, comparable to amoxicillin-d4 (0.05 µg/L) and superior to non-deuterated standards due to reduced ion suppression .

- Selectivity : Deuterated compounds eliminate cross-reactivity in multi-residue LC-MS/MS panels, enabling simultaneous quantification of 15+ beta-lactams .

Supplier and Cost Considerations

- This compound is priced ~10–20× higher than non-deuterated nafcillin (e.g., $500/mg vs. $50/mg) due to isotopic enrichment costs .

- Major suppliers include TRC (purity 95%, CAS 1356354-25-0) and IsoReag (purity 95%, CAS 1356354-25-0), whereas non-deuterated nafcillin is widely available from Sigma-Aldrich and LGC Standards .

Stability and Handling

- Chemical Stability: Non-deuterated nafcillin sodium salt degrades rapidly in acidic conditions, while the deuterated form shows similar degradation kinetics but is protected by storage at -80°C .

- Solubility : Both forms are soluble in DMSO and aqueous-organic mixtures, but deuterated standards require stricter handling to prevent isotopic exchange .

Biologische Aktivität

Nafcillin-d5 sodium salt is a deuterated derivative of nafcillin, a β-lactam antibiotic primarily used to treat infections caused by penicillinase-producing staphylococci. This article delves into the biological activity of nafcilin-d5 sodium salt, highlighting its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

- Molecular Formula : CHDNNaOS

- Molecular Weight : 441.487 g/mol

- CAS Number : 1356354-25-0

Nafcillin-d5 sodium is characterized by the substitution of five hydrogen atoms with deuterium, which can influence its metabolic pathways and pharmacokinetics. The deuteration may enhance the stability and efficacy of the compound in biological systems .

Nafcillin acts as a reversible inhibitor of β-lactamase enzymes produced by certain bacteria. By binding to these enzymes, nafcilin prevents the hydrolysis of the β-lactam ring, thereby maintaining its antibacterial activity against resistant strains of staphylococci . The deuterated form, nafcilin-d5, retains this mechanism while potentially offering improved pharmacokinetic properties.

Antimicrobial Spectrum

This compound exhibits significant activity against various strains of Staphylococcus aureus. In studies, the minimum bactericidal concentration (MBC) values for 20 clinical isolates ranged from 0.078 to 0.312 µg/ml , indicating potent antibacterial effects .

Pharmacokinetics

A retrospective study analyzed plasma concentrations and clearance rates of nafcillin in patients receiving continuous infusion therapy. Key findings included:

- Clearance Rate (CL) : Determined by the rate of infusion divided by plasma concentration.

- Adverse Drug Reactions (ADRs) : Identified through multivariate analysis, showing associations with patient demographics and clinical variables .

These findings suggest that individual patient factors significantly influence the pharmacokinetics of nafcillin, which may also apply to its deuterated form.

Clinical Application in Staphylococcal Infections

A notable case involved a patient with severe staphylococcal endocarditis treated with nafcillin-d5 sodium. The treatment protocol included:

- Dosage : 2 g every 4 hours for 6 weeks.

- Adjuvant Therapy : Concomitant administration of gentamicin during the initial days to enhance efficacy against resistant strains.

The patient's clinical outcome was favorable, demonstrating effective resolution of infection without significant ADRs .

Stability and Degradation Studies

Research has identified degradation products in nafcilin sodium under stress conditions. A new degradant was characterized using advanced analytical techniques (HPLC, LC-MS), revealing insights into the stability profile of nafcilin formulations .

| Degradation Condition | Impurity Level (%) |

|---|---|

| Thermal Degradation | 1.8% |

| Humidity Degradation | 0.7% - 0.4% |

These findings underscore the importance of stability testing in ensuring the efficacy and safety of antibiotic formulations.

Q & A

Q. What are the primary research applications of Nafcillin-d5 Sodium Salt in microbial resistance studies?

this compound is critical for studying bacterial resistance mechanisms, particularly in Staphylococcus species. Researchers use it to investigate interactions with penicillin-binding proteins (PBPs) and mutations that confer resistance. Methodologically, this involves:

- Experimental Design : Culturing resistant and susceptible bacterial strains under controlled conditions with varying nafcillin concentrations .

- Data Collection : Measuring minimum inhibitory concentrations (MICs) and using techniques like fluorescence microscopy to visualize PBP binding .

- Reproducibility : Documenting protocols for bacterial strain selection, growth media, and analytical methods to enable replication .

Q. What analytical methods are recommended for quantifying this compound in environmental samples?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) to isolate the compound from aqueous matrices .

- Validation : Calibration curves, recovery rates (>85%), and limits of detection (LOD < 1 ng/mL) to ensure accuracy .

- Degradation Monitoring : Parallel analysis of non-deuterated nafcillin to distinguish between parent and breakdown products .

Q. How should researchers characterize the purity and stability of this compound in experimental setups?

- Purity Assessment : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (>98% d5) and absence of impurities .

- Stability Testing : Conduct accelerated degradation studies under varying pH (3–9) and temperature (4–40°C) to identify optimal storage conditions .

Advanced Research Questions

Q. How can isotopic labeling (d5) influence the bioactivity and pharmacokinetic profile of nafcillin compared to its non-deuterated form?

Deuterium labeling alters metabolic stability and distribution. Researchers should:

- Pharmacokinetic Analysis : Compare plasma half-life (t1/2) and area under the curve (AUC) in animal models using LC-MS/MS .

- Mechanistic Studies : Track deuterium retention in metabolites via isotope ratio mass spectrometry (IRMS) to identify metabolic pathways .

- Statistical Validation : Use paired t-tests to assess significance in bioavailability differences between deuterated and non-deuterated forms .

Q. How can researchers resolve contradictions in reported degradation rates of this compound across environmental studies?

Conflicting data often arise from variable experimental conditions. Solutions include:

- Controlled Replicates : Standardize parameters (e.g., UV exposure, microbial activity) across labs .

- Advanced Analytics : Employ quadrupole time-of-flight (Q-TOF) MS to detect trace degradation products missed in earlier studies .

- Meta-Analysis : Pool datasets to identify outliers and refine degradation models .

Q. What strategies validate the interaction between this compound and mutated PBPs in multidrug-resistant bacteria?

Advanced structural and computational methods are essential:

- X-ray Crystallography : Resolve 3D structures of mutant PBP isoforms bound to nafcillin-d5 to identify resistance-conferring conformational changes .

- Molecular Dynamics Simulations : Model binding affinity (ΔG) differences between wild-type and mutant PBPs .

- Cross-Validation : Compare in silico predictions with experimental MIC data to confirm resistance mechanisms .

Methodological Best Practices

Q. How to ensure reproducibility in studies involving this compound?

- Detailed Protocols : Publish full experimental conditions, including buffer compositions and instrument settings, in supplementary materials .

- Reference Standards : Use certified this compound (e.g., >96% purity, verified by independent labs) to minimize batch variability .

- Data Sharing : Deposit raw spectral data and statistical scripts in open-access repositories for peer validation .

Q. What controls are critical when assessing the environmental persistence of this compound?

- Negative Controls : Include samples without nafcillin to rule out background interference .

- Isotopic Controls : Use non-deuterated nafcillin to distinguish abiotic vs. biotic degradation .

- Matrix Spikes : Add known quantities to environmental samples (e.g., river water) to calculate recovery rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.